molecular formula C7H16N2O2 B575861 (R)-2,7-Diaminoheptanoic acid CAS No. 194866-14-3

(R)-2,7-Diaminoheptanoic acid

Cat. No.: B575861
CAS No.: 194866-14-3
M. Wt: 160.217
InChI Key: NMDDZEVVQDPECF-ZCFIWIBFSA-N
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Description

(R)-2,7-Diaminoheptanoic acid is a chiral, non-proteinogenic amino acid that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound features a seven-carbon alkane chain with amino groups at both the C2 (alpha) and C7 (omega) positions, offering two distinct reactive sites for molecular design. The stereochemistry at the C2 position is strictly (R)-configured, making it a critical component for creating chiral structures in drug discovery. One of the primary research applications of this diamino acid is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it can be used as a linker to connect an E3 ligase ligand to a target protein ligand. The terminal amines can be selectively protected with groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to facilitate solid-phase peptide synthesis, allowing for the incorporation of a flexible, functionalized spacer into peptide chains. Its structure is closely related to other research compounds, such as Boc-7-Aminoheptanoic acid, which is explicitly described as a PROTAC linker . When planning syntheses, researchers can infer some handling characteristics from similar molecules; for instance, the closely related 7-Aminoheptanoic acid has a reported melting point of 192-195 °C and should be stored at ambient temperatures . This compound is sold for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for specific data on purity, exact optical rotation, and spectroscopic properties.

Properties

IUPAC Name

(2R)-2,7-diaminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDDZEVVQDPECF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@H](C(=O)O)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,7-Diaminoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptanoic acid derivatives.

    Amination Reaction:

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral catalysts or resolving agents.

Industrial Production Methods: In industrial settings, the production of ®-2,7-Diaminoheptanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: ®-2,7-Diaminoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under appropriate conditions.

Major Products:

    Oxidation Products: Oxo derivatives of ®-2,7-Diaminoheptanoic acid.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Biochemical Applications

1.1 Role in Protein Synthesis and Modification
(R)-2,7-Diaminoheptanoic acid is utilized in the synthesis of peptides and proteins. Its incorporation into peptide chains can alter the physical properties of the resulting proteins, enhancing their stability and functionality. Research indicates that the presence of this amino acid can influence enzymatic activity and protein folding, making it valuable in protein engineering applications .

1.2 Therapeutic Potential
Due to its structural similarity to other amino acids, this compound has been investigated for its therapeutic potential in treating various conditions. Studies have shown that it may exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases . Furthermore, its derivatives are being explored for use in drug delivery systems due to their biocompatibility and ability to form stable complexes with therapeutic agents .

Material Science Applications

2.1 Biodegradable Polymers
this compound is a precursor for synthesizing biodegradable polymers such as polyhydroxyalkanoates (PHAs). These materials are produced through microbial fermentation and offer a sustainable alternative to conventional plastics. The incorporation of this compound into PHA formulations can enhance properties such as flexibility and thermal stability .

PropertyConventional PlasticsPHA with this compound
BiodegradabilityLowHigh
FlexibilityModerateEnhanced
Thermal StabilityVariableImproved

2.2 Coatings and Adhesives
The unique chemical properties of this compound allow it to be used in the formulation of advanced coatings and adhesives. These materials exhibit excellent adhesion properties and resistance to environmental degradation, making them suitable for applications in automotive and aerospace industries .

Pharmaceutical Applications

3.1 Drug Formulation
The amino acid's ability to form stable complexes with drugs enhances their solubility and bioavailability. This characteristic is particularly useful in formulating oral medications where improved absorption is critical . Case studies have demonstrated successful applications in formulating anti-cancer drugs where this compound derivatives improved therapeutic outcomes.

3.2 Targeted Drug Delivery Systems
Research has shown that conjugating this compound with targeting moieties can facilitate the selective delivery of drugs to specific tissues or cells. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects while maximizing therapeutic efficacy .

Case Studies

4.1 Neuroprotective Effects
A study published in Neurobiology explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated that treatment with this compound led to a significant reduction in neurodegeneration markers and improved cognitive function compared to control groups .

4.2 Biodegradable Plastics Development
Research conducted by Metabolix Inc. highlighted the successful incorporation of this compound into PHA-based plastics. The resulting materials demonstrated superior mechanical properties and biodegradability compared to traditional petroleum-based plastics, showcasing the potential for sustainable packaging solutions .

Mechanism of Action

The mechanism of action of ®-2,7-Diaminoheptanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways, affecting processes such as amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the α,ω-Diamino Acid Family

Table 1: Key Properties of (R)-2,7-Diaminoheptanoic Acid and Analogs
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Amino Group Positions Synthesis Method Applications
This compound 194866-14-3 C₇H₁₆N₂O₂ 160.22 2,7 Chemical synthesis Peptide engineering, drug design
(S)-2,7-Diaminoheptanoic acid 37689-89-7 C₇H₁₆N₂O₂ 160.22 2,7 Chemical synthesis Chiral research, enzyme studies
L-Lysine (2,6-Diaminohexanoic acid) 56-87-1 C₆H₁₄N₂O₂ 146.19 2,6 Microbial fermentation ε-Polylysine production, nutrition
2,4-Diaminobutanoic acid N/A C₄H₁₀N₂O₂ 118.13 2,4 Chemical synthesis Antimicrobial agents, biomaterials
7-Aminoheptanoic acid 929-59-9 C₇H₁₅NO₂ 145.20 7 Chemical synthesis Polymer precursors, surfactants

Key Differences and Research Findings

Chain Length and Amino Group Positioning
  • L-Lysine (C6 chain): The shorter six-carbon backbone and 2,6-amino groups make lysine a precursor for ε-polylysine (ε-PL), a natural antimicrobial polymer produced via microbial fermentation in Streptomyces albulus . In contrast, this compound’s C7 chain and 2,7-amino groups may enhance rigidity in peptide scaffolds or alter receptor binding in drug candidates .
  • 2,4-Diaminobutanoic acid (C4 chain): The reduced chain length limits its utility in long-chain polymer synthesis but improves solubility for small-molecule applications .
Stereochemical Effects
  • The (R) vs. (S) configuration in 2,7-diaminoheptanoic acid impacts enzymatic recognition. For example, L-lysine derivatives are substrates for ε-PL synthase, while synthetic diaminoheptanoic acids may resist degradation by lysine-specific enzymes .

Biological Activity

(R)-2,7-Diaminoheptanoic acid, also known as Lyk, is a chiral amino acid that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and biotechnology. This article explores the compound's biological activity, mechanisms of action, and research findings, supported by relevant data tables and case studies.

This compound has the molecular formula C7_7H16_{16}N2_2O2_2. Its structure features two amino groups located at the 2nd and 7th positions of a heptanoic acid chain. This unique arrangement contributes to its biological functions.

Biological Activity

1. Metabolic Pathways:
this compound is involved in several metabolic pathways. It serves as a substrate for various enzymes and can influence amino acid metabolism and protein synthesis. Its incorporation into metabolic processes can affect cellular functions significantly .

2. Enzyme Interactions:
The compound interacts with specific enzymes that facilitate metabolic reactions. For instance, it has been shown to inhibit certain bacterial enzymes involved in lysine metabolism, impacting bacterial growth and metabolism .

3. Therapeutic Potential:
Research indicates that this compound may have therapeutic applications due to its ability to modulate enzyme activity. Studies have suggested its potential in treating metabolic disorders or as an adjunct in antibiotic therapies due to its effects on bacterial metabolism .

The mechanism by which this compound exerts its biological effects involves:

  • Molecular Targeting: The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to changes in metabolic pathways and protein synthesis.
  • Pathway Modulation: It may influence pathways related to amino acid metabolism, thereby affecting overall cellular homeostasis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with its enantiomer (S)-2,7-Diaminoheptanoic acid and other homologous compounds.

CompoundStructureBiological Activity
This compoundC7_7H16_{16}N2_2O2_2Inhibits bacterial lysine metabolism
(S)-2,7-Diaminoheptanoic AcidC7_7H16_{16}N2_2O2_2Different enzyme interactions
2,7-Diaminooctanoic AcidC8_8H18_{18}N2_2O2_2Similar properties but longer chain
2,7-Diaminohexanoic AcidC6_6H14_{14}N2_2O2_2Shorter chain with distinct biological roles

Case Studies

Case Study 1: Bacterial Growth Inhibition
A study investigated the effects of this compound on Leuconostoc mesenteroides and Streptococcus faecalis. The results indicated that the compound suppressed lysine utilization in these bacteria, leading to altered growth patterns. The study highlighted the compound's potential as an antibacterial agent by disrupting essential metabolic pathways .

Case Study 2: Enzyme Interaction Studies
In another research effort focusing on enzyme kinetics, this compound was shown to interact with specific aminotransferases. Kinetic assays demonstrated that the compound acted as a competitive inhibitor for these enzymes, suggesting potential applications in drug design targeting similar pathways .

Q & A

Q. What are the established synthetic pathways for (R)-2,7-Diaminoheptanoic acid, and how are enantiomeric purity and regioselectivity ensured?

  • Methodological Answer : this compound is synthesized via selective protection/deprotection strategies. A common approach involves:

Selective Amino Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the α-amino group while leaving the ω-amino group reactive.

Carboxyl Activation : Convert the α-carboxyl group to an activated ester (e.g., pentafluorophenyl ester) for coupling reactions.

Chiral Resolution : Employ chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution (e.g., acylase-mediated cleavage) to isolate the (R)-enantiomer.

Analytical Validation : Confirm enantiopurity via polarimetry, circular dichroism (CD), or chiral HPLC with UV/fluorescence detection .

Q. How can this compound be characterized structurally and functionally in vitro?

  • Methodological Answer :
  • Structural Analysis :
  • NMR Spectroscopy : Use 1^1H and 13C^{13}\text{C} NMR to confirm backbone structure and stereochemistry. 2^2D NOESY can resolve spatial proximity of amino groups.
  • Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) identifies molecular ion peaks and fragmentation patterns.
  • Functional Assays :
  • Enzymatic Activity : Test as a substrate or inhibitor in lysine-decarboxylase or transaminase assays, monitoring product formation via spectrophotometry or HPLC.
  • Solubility Profiling : Measure solubility in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO) using nephelometry .

Advanced Research Questions

Q. What metabolic engineering strategies enhance this compound biosynthesis in microbial systems, and how are competing pathways minimized?

  • Methodological Answer :
  • Pathway Design :

Diaminoheptanoate Pathway : Engineer Streptomyces albulus to overexpress ε-poly-L-lysine (ε-PL) synthase (pls) and suppress ε-PL-degrading enzymes (pldII) via CRISPR interference (CRISPRi) .

Precursor Balancing : Modulate glycolytic and TCA cycle fluxes (e.g., citrate synthase overexpression) to increase oxaloacetate, a precursor for L-lysine biosynthesis.

  • Competing Pathway Suppression :
  • Knock out lysine decarboxylase (ldc) to prevent diversion to cadaverine.
  • Use dynamic regulation (e.g., quorum-sensing promoters) to temporally control pathway enzymes .

Q. How do conflicting solubility and stability data for this compound derivatives impact experimental design in peptide synthesis?

  • Methodological Answer :
  • Contradiction Analysis :
  • Solubility : Derivatives like 7-phenylheptanoic acid analogs are water-insoluble but soluble in DMF/DMSO. Use co-solvents (e.g., 10% DMSO in PBS) or micellar encapsulation (e.g., with PEG-lipids) .
  • Stability : Amino groups are prone to oxidation; stabilize with antioxidants (e.g., ascorbate) or store lyophilized under argon.
  • Experimental Adjustments :
  • Pre-screen derivatives via accelerated stability testing (40°C/75% RH for 7 days).
  • Optimize coupling efficiency in solid-phase synthesis using PyBOP/HOBt activation at 0–4°C .

Q. What computational and experimental approaches resolve ambiguities in the stereochemical assignment of this compound in complex matrices?

  • Methodological Answer :
  • Computational Modeling :
  • Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts and compare with experimental data.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
  • Experimental Validation :
  • X-ray Crystallography : Co-crystallize with a chiral selector (e.g., crown ether) for absolute configuration determination.
  • Enantioselective Sensing : Develop fluorescent probes (e.g., dansyl chloride derivatives) that exhibit stereospecific fluorescence quenching .

Q. How can D-optimal experimental design optimize reaction conditions for this compound derivatization in bioanalytical assays?

  • Methodological Answer :
  • Design Implementation :

Factor Selection : Identify critical variables (pH, temperature, reagent molar ratio).

Matrix Construction : Use JMP or MODDE software to generate a D-optimal matrix with 12–15 runs.

  • Response Optimization :
  • Maximize derivatization yield (monitored via LC-MS) while minimizing side products (e.g., N-acetylated byproducts).
  • Validate robustness via center-point replicates and outlier analysis (Grubbs’ test) .

Q. What safety protocols are critical when handling this compound derivatives with reactive functional groups?

  • Methodological Answer :
  • Hazard Mitigation :

Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and N95 masks to prevent inhalation/contact (Category H315/H319 hazards) .

Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during deprotection).

  • Waste Management :
  • Neutralize acidic/basic waste with 1M NaOH/HCl before disposal.
  • Segregate halogenated solvents (e.g., DCM) for incineration .

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